N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-4-6-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULYBGSPMZOURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 1,4-Dichlorobutane
The primary industrial synthesis route involves reacting 1,4-dichlorobutane with methylamine under nucleophilic substitution conditions. This method, detailed in patent CN110590706B, utilizes potassium iodide (KI) as a catalyst in high-boiling ether solvents such as diglyme or anisole.
Reaction Steps:
-
Halogen Exchange: KI facilitates chloride-iodide exchange at the terminal positions of 1,4-dichlorobutane, forming 1-iodo-4-chlorobutane as an intermediate. This step lowers the activation energy for subsequent nucleophilic attack.
-
Ring Closure: Methylamine attacks the iodinated carbon, initiating cyclization to form the pyrrolidine ring. Excess methylamine ensures complete substitution at both halogen sites.
-
Salt Formation: The free base, N-methylpyrrolidin-3-yl-methanamine, is treated with hydrochloric acid to yield the dihydrochloride salt.
Optimized Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (1,4-DCB:MA) | 1:3.5–4.5 | Maximizes substitution |
| Temperature | 100–120°C | Accelerates ring closure |
| Solvent | Diglyme (400–800 mL/mol) | Enhances methylamine solubility |
| Catalyst Loading | 2.5–6% KI (relative to 1,4-DCB) | Reduces side reactions |
| Reaction Time | 3–8 hours | Balances conversion and degradation |
This method achieves >88% yield and >99% purity by maintaining strict control over methylamine concentration and avoiding high-pressure conditions.
Critical Process Parameters
Solvent Selection
High-boiling ether solvents (e.g., diglyme, bp 162°C) are preferred for their dual role:
Catalysis and Kinetics
Potassium iodide accelerates the reaction through two mechanisms:
-
Halogen Exchange: Converts less-reactive chlorides to iodides, which undergo nucleophilic substitution more readily.
-
Transition State Stabilization: Iodide ions stabilize developing charges during the SN2 reaction, lowering the energy barrier.
Kinetic Profile:
-
Rate-limiting step: Initial iodide substitution at 1,4-dichlorobutane.
-
Apparent activation energy: Reduced by 15–20% compared to uncatalyzed reactions.
Purification and Salt Formation
Distillation Protocols
Post-reaction workup involves fractional distillation under controlled conditions:
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0–5°C. Key considerations:
-
Stoichiometry: 2 equivalents of HCl per amine group to ensure complete salt formation.
-
Crystallization: Slow cooling (-20°C, 12 h) yields needle-shaped crystals with 98–99% purity.
Comparative Analysis of Methods
Industrial Scale-Up Considerations
Chemical Reactions Analysis
Acylation Reactions
The compound undergoes acylation at the secondary amine group when reacted with acylating agents. For example:
-
Reagent : Acetyl chloride (1.2 eq.)
-
Conditions : Dichloromethane (DCM), triethylamine (3 eq.), 25°C, 4 hours
-
Product : N-Acetyl-N-methyl-1-pyrrolidin-3-yl-methanamide hydrochloride
-
Yield : 85%
| Reaction Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | DCM |
| Catalyst/Base | Triethylamine |
| Reaction Time | 4 hours |
Alkylation Reactions
Alkylation occurs preferentially at the primary amine site under basic conditions:
-
Reagent : Methyl iodide (1.5 eq.)
-
Conditions : Ethanol, NaOH (2 eq.), reflux (78°C), 6 hours
-
Product : N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride
-
Yield : 78%
| Reaction Parameter | Value |
|---|---|
| Temperature | 78°C |
| Solvent | Ethanol |
| Base | NaOH |
| Reaction Time | 6 hours |
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form N-oxide derivatives:
-
Reagent : Potassium permanganate (KMnO₄, 0.5 eq.)
-
Conditions : H₂O/HCl (1:1), 60°C, 3 hours
-
Product : N-Methyl-1-pyrrolidin-3-yl-methanamine N-oxide dihydrochloride
-
Yield : 72%
| Reaction Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Aqueous HCl |
| Oxidizing Agent | KMnO₄ |
Acid-Base Reactivity
The dihydrochloride salt dissociates in polar solvents to release the free base:
-
Deprotonation : Achieved using NaOH (2 eq.) in water/ethanol mixtures.
-
Reversibility : Reprotonation occurs with HCl to regenerate the salt.
| Property | Value |
|---|---|
| pKa (Free Base) | ~9.2 |
| Solubility (Water) | 220 mg/mL |
Nucleophilic Substitution
The amine group participates in nucleophilic substitution with alkyl halides:
-
Reagent : Benzyl bromide (1.2 eq.)
-
Conditions : DMF, K₂CO₃ (2 eq.), 50°C, 8 hours
-
Product : N-Benzyl-N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride
-
Yield : 68%
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 195°C, with HCl release observed between 200–220°C .
| Condition | Observation |
|---|---|
| Temperature < 195°C | Stable |
| Temperature > 200°C | Decomposes |
Interaction with Metal Catalysts
The compound acts as a ligand in palladium-catalyzed cross-coupling reactions:
-
Reaction Type : Suzuki-Miyaura coupling
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Substrate : Aryl boronic acid (1 eq.)
-
Yield : Up to 82%
Mechanistic Insights
-
Acylation/Alkylation : Proceeds via nucleophilic attack by the amine on electrophilic reagents (e.g., acyl chlorides, alkyl halides).
-
Oxidation : Radical intermediates form during KMnO₄-mediated oxidation, leading to N-oxide formation.
-
Thermal Decomposition : HCl loss precedes pyrrolidine ring degradation, as confirmed by mass spectrometry .
Scientific Research Applications
Organic Chemistry
NMPM is widely utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
| Application | Description |
|---|---|
| Synthesis of derivatives | NMPM can be modified to create compounds with varied pharmacological properties. |
| Reaction with electrophiles | Engages in nucleophilic substitution reactions to introduce functional groups. |
Biological Studies
Research has indicated that NMPM interacts with biological systems, particularly in enzyme inhibition and receptor binding studies.
- Enzyme Inhibition : Preliminary studies suggest that NMPM may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : Investigations into its binding affinity to various receptors are ongoing, which may elucidate potential therapeutic applications.
Medicinal Chemistry
NMPM is being investigated for its potential therapeutic properties, including:
- Drug Development : It serves as a precursor in the synthesis of novel pharmaceuticals.
- Therapeutic Potential : Studies are examining its efficacy in treating various conditions through modulation of biological targets.
Case Study 1: Enzyme Inhibition
A study demonstrated that NMPM effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.
Case Study 2: Receptor Interaction
Research on the interaction of NMPM with serotonin receptors revealed promising results for developing antidepressant medications. The compound showed significant binding affinity, indicating its potential role in modulating mood disorders.
Mechanism of Action
The mechanism of action of N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Synthesis Challenges |
|---|---|---|---|
| Target compound | Pyrrolidine | 3-Methyl, dimethylaminomethyl | Straightforward salt formation |
| N-Methyl-1-(thiazol-4-yl)methanamine | Thiazole | Methylamine | Requires heterocyclic synthesis |
| Compounds 19/20 | Pyrimidine | 2-Imidazolyl, fluorophenyl | Inseparable intermediates |
Pharmacological Profiles
Anti-Cancer Activity
- Vanoxerine dihydrochloride (a CDK2/4/6 inhibitor) shows IC₅₀ values of 3.79 μM in QGY7703 and 4.04 μM in Huh7 cells. It outperforms CDK2-specific inhibitors (e.g., Fluspirilene, IC₅₀ = 4.01 μM in HepG2) due to broader kinase targeting .
- Y-39983 dihydrochloride (a rho kinase inhibitor) binds UBR5, inhibiting pancreatic cancer progression. Its specificity contrasts with the target compound’s unconfirmed mechanism .
Table 2: Anti-Cancer Activity Comparison
| Compound | Target Kinase | IC₅₀ (μM) | Cell Lines Tested |
|---|---|---|---|
| Vanoxerine dihydrochloride | CDK2/4/6 | 3.79–4.04 | QGY7703, Huh7 |
| Fluspirilene | CDK2 | 3.46–4.01 | Huh7, HepG2 |
| Rafoxanide | CDK4/6 | 1.09–1.31 | A375, A431 (skin cancer) |
Solubility and Stability
- Dihydrochloride salts generally exhibit higher solubility than hydrochloride counterparts due to increased ionic interactions. For example, H-7 dihydrochloride demonstrates polypharmacology but retains solubility in aqueous systems .
- The target compound’s dihydrochloride form enhances stability for long-term storage, a common advantage over free bases .
Key Differentiators
Mechanistic Breadth: Vanoxerine’s triple kinase inhibition offers broader anti-cancer activity than single-target analogs .
Structural Flexibility : Thiazole- or pyrimidine-based dihydrochlorides (e.g., Compound 19) prioritize different pharmacophores for target engagement .
Salt Form Advantages: Dihydrochloride salts improve pharmacokinetics but may require tailored delivery systems (e.g., nanoparticles for banoxantrone) .
Biological Activity
N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride, a compound characterized by its unique pyrrolidine structure, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, pharmacological interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₆Cl₂N₂
- Molecular Weight : 187.11 g/mol
- Solubility : The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various biological assays.
The compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is formed through cyclization reactions.
- Methylation : The nitrogen atom in the pyrrolidine ring undergoes methylation to yield the final product.
- Salt Formation : The dihydrochloride salt is formed by reacting the base with hydrochloric acid.
These methods underscore the compound's synthetic accessibility for research purposes and potential modifications for enhanced efficacy.
Pharmacological Properties
N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride has been studied for its interactions with various biological targets:
Toxicological Profile
Toxicological assessments classify this compound as harmful if swallowed and potentially irritating to skin. Careful handling is advised during laboratory use.
Case Studies and Research Findings
Several studies have explored the pharmacodynamics and pharmacokinetics of compounds structurally related to N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride:
- In Vitro Studies : Research has indicated that derivatives of this compound can modulate neurotransmitter release and exhibit neuroprotective effects without psychomimetic side effects .
- Antiviral Screening : Related compounds have been assessed for their ability to inhibit viral replication in cell cultures, with some showing significant efficacy against viral pathogens such as Lymphocytic Choriomeningitis Virus (LCMV) at low concentrations .
Comparative Analysis
To understand the uniqueness of N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride | 53346556 | Contains two methyl groups on nitrogen |
| N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride | 1185042-30-1 | Features an additional methyl group on pyrrolidine |
| N-Methyl(pyrrolidin-2-yl)methanamine | 129263-70-3 | Different position of the nitrogen substituent |
The distinct arrangement of functional groups in N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride may confer unique biological activities compared to these similar compounds.
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodology : While GHS hazard data may be limited for novel dihydrochlorides , assume acute toxicity (Category 4) and implement fume hood use, PPE (nitrile gloves, lab coat), and emergency eyewash access. Monitor air quality via NIOSH-approved methods for amine hydrochloride particulates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
